(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a chlorophenyl and a propoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 4-propoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves cyclization with a suitable reagent to form the fused triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolotriazole derivatives.
Substitution: Formation of substituted thiazolotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-chlorophenyl)-5-(4-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Compared to similar compounds, (5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and bioactivity, making it distinct from its analogs.
Properties
Molecular Formula |
C20H16ClN3O2S |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(5E)-2-(4-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16ClN3O2S/c1-2-11-26-16-9-3-13(4-10-16)12-17-19(25)24-20(27-17)22-18(23-24)14-5-7-15(21)8-6-14/h3-10,12H,2,11H2,1H3/b17-12+ |
InChI Key |
IXIAAIIKKGVVHM-SFQUDFHCSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
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